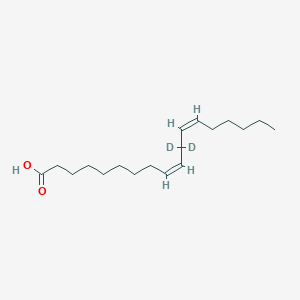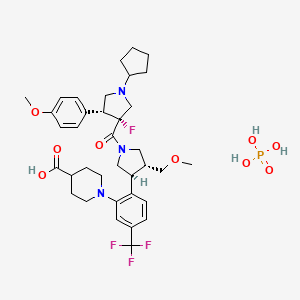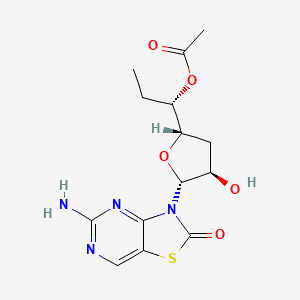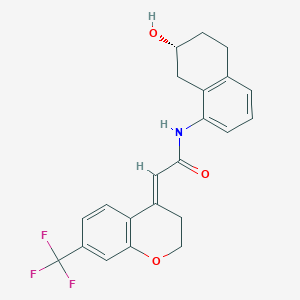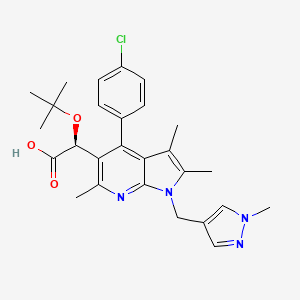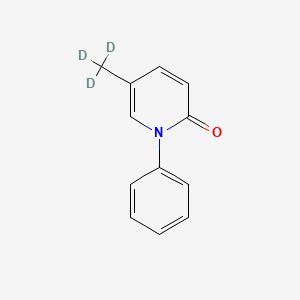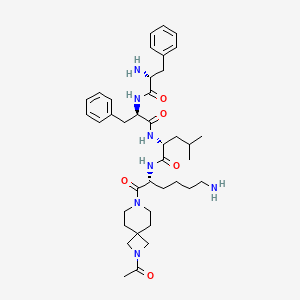
Anrikefon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Industrial Production Methods: : Industrial production of Anrikefon typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to meet the standards required for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: : Anrikefon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives for specific applications .
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .
Major Products Formed: : The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity .
Scientific Research Applications
Chemistry: : In chemistry, Anrikefon is used as a model compound to study the interactions of kappa opioid receptor agonists with various biological targets. It helps in understanding the structure-activity relationships and the development of new analgesic agents .
Biology: : In biological research, this compound is used to investigate the mechanisms of pain perception and modulation. It serves as a tool to study the kappa opioid receptor and its role in various physiological processes .
Medicine: : this compound has potential therapeutic applications in pain management. Its analgesic effects make it a candidate for developing new pain relief medications, especially for conditions where traditional opioids may not be effective .
Industry: : In the pharmaceutical industry, this compound is used in the development and testing of new drugs. Its unique properties as a kappa opioid receptor agonist make it valuable for creating targeted therapies with fewer side effects compared to traditional opioids .
Mechanism of Action
Anrikefon exerts its effects by binding to the kappa opioid receptors in the central nervous system. This binding leads to the activation of specific signaling pathways that result in analgesic effects. The molecular targets involved include the kappa opioid receptors, which are part of the G protein-coupled receptor family . The activation of these receptors modulates the release of neurotransmitters, thereby reducing pain perception .
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to Anrikefon include other kappa opioid receptor agonists such as U-50488 and Salvinorin A . These compounds share similar mechanisms of action but differ in their chemical structure and potency.
Uniqueness: : this compound is unique due to its specific binding affinity and selectivity for the kappa opioid receptors. This selectivity reduces the likelihood of side effects commonly associated with non-selective opioid receptor agonists . Additionally, its chemical structure allows for modifications that can enhance its therapeutic potential .
Properties
CAS No. |
2269511-95-5 |
|---|---|
Molecular Formula |
C39H57N7O5 |
Molecular Weight |
703.9 g/mol |
IUPAC Name |
(2R)-N-[(2R)-1-(2-acetyl-2,7-diazaspiro[3.5]nonan-7-yl)-6-amino-1-oxohexan-2-yl]-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C39H57N7O5/c1-27(2)22-33(36(49)42-32(16-10-11-19-40)38(51)45-20-17-39(18-21-45)25-46(26-39)28(3)47)44-37(50)34(24-30-14-8-5-9-15-30)43-35(48)31(41)23-29-12-6-4-7-13-29/h4-9,12-15,27,31-34H,10-11,16-26,40-41H2,1-3H3,(H,42,49)(H,43,48)(H,44,50)/t31-,32-,33-,34-/m1/s1 |
InChI Key |
VWXDZAZSCZVCPV-YFRBGRBWSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC2(CC1)CN(C2)C(=O)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC=C4)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC2(CC1)CN(C2)C(=O)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


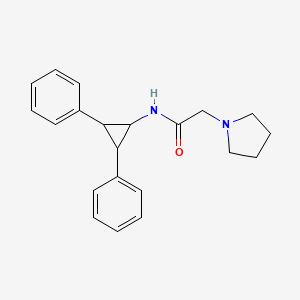
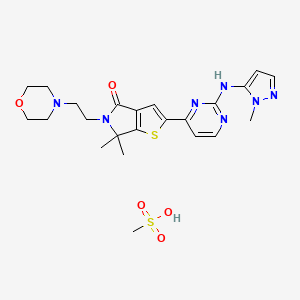
![(9-Propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl) 3-hydroxy-2-phenylpropanoate](/img/structure/B10860279.png)

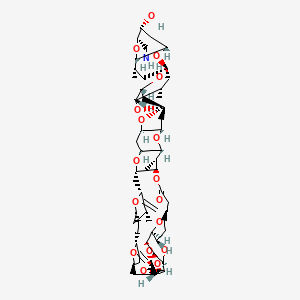
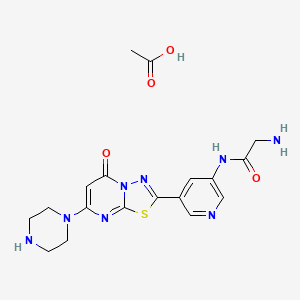
![(1R,3E,5S,9R,12E)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B10860299.png)
